molecular formula C9H6N4OS B8012051 2-(Methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile

2-(Methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile

Cat. No.: B8012051
M. Wt: 218.24 g/mol
InChI Key: YWHWECJZDGWDNJ-UHFFFAOYSA-N
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Description

2-(Methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and drug development.

Preparation Methods

The synthesis of 2-(Methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 2-amino-3-cyanopyridine with carbon disulfide and methyl iodide, followed by cyclization with formamide. This method provides a straightforward approach to obtaining the desired compound with good yields .

In an industrial setting, the production of this compound may involve the use of dicationic molten salts as catalysts. These catalysts have been shown to be effective in promoting the synthesis of pyrido[2,3-d]pyrimidine derivatives under mild conditions, resulting in high yields and reduced reaction times .

Chemical Reactions Analysis

2-(Methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions .

For example, the oxidation of this compound with hydrogen peroxide can yield the corresponding sulfoxide or sulfone derivatives. Reduction with sodium borohydride can convert the carbonyl group to a hydroxyl group, resulting in the formation of alcohol derivatives. Substitution reactions with halogenating agents can introduce halogen atoms into the pyrimidine ring, leading to the formation of halogenated derivatives .

Mechanism of Action

The mechanism of action of 2-(Methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile involves the inhibition of specific protein kinases. These enzymes play a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis . By inhibiting these kinases, the compound can disrupt the signaling pathways that promote cancer cell proliferation and survival .

The molecular targets of this compound include kinases such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). Inhibition of these receptors can lead to the suppression of tumor growth and angiogenesis, making this compound a promising candidate for cancer therapy .

Properties

IUPAC Name

2-methylsulfanyl-7-oxo-8H-pyrido[2,3-d]pyrimidine-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4OS/c1-15-9-11-4-6-2-5(3-10)8(14)12-7(6)13-9/h2,4H,1H3,(H,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHWECJZDGWDNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C2C=C(C(=O)NC2=N1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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